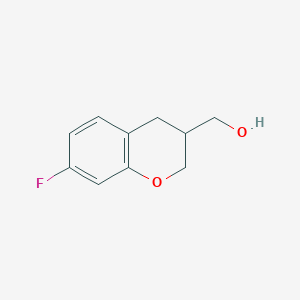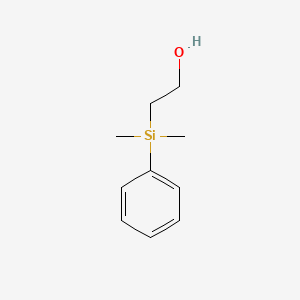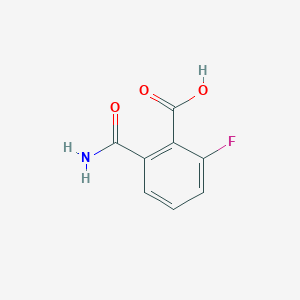
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is an organic compound with the molecular formula C8H11ClN3 It is a derivative of pyrazine, featuring a cyclopropane ring attached to the nitrogen atom of the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyrazine and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Reaction: The deprotonated amine then reacts with 3-chloropyrazine to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanone.
Reduction: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropylamine.
Substitution: Formation of N-((3-Aminopyrazin-2-yl)methyl)cyclopropanamine.
科学的研究の応用
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
- N-((3-Bromopyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Fluoropyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Methylpyrazin-2-yl)methyl)cyclopropanamine
Uniqueness
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10ClN3/c9-8-7(10-3-4-11-8)5-12-6-1-2-6/h3-4,6,12H,1-2,5H2 |
InChIキー |
DQPLYIDVSXGUFJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=NC=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)




![4,6-Dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11909958.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine](/img/structure/B11909967.png)





![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

